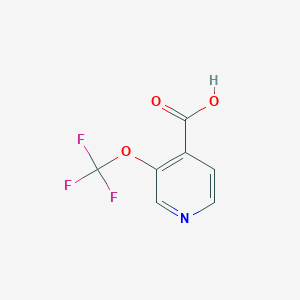

3-(Trifluoromethoxy)isonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWGPEMCDIXJPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethoxy)isonicotinic Acid: A Core Building Block for Modern Drug Discovery

This guide provides an in-depth technical overview of 3-(Trifluoromethoxy)isonicotinic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the underlying chemical principles, strategic applications, and practical methodologies that make this compound a valuable tool in the synthesis of novel chemical entities.

Introduction: The Strategic Value of Fluorination in Heterocyclic Scaffolds

Nitrogen-containing heterocycles are foundational scaffolds in pharmaceuticals, with a significant percentage of FDA-approved drugs incorporating these rings.[1] Among these, the pyridine core is particularly prevalent. The strategic functionalization of this core is a cornerstone of modern medicinal chemistry. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, has become a powerful tactic for optimizing the pharmacological profile of drug candidates.[2]

This compound merges the desirable properties of the isonicotinic acid scaffold with the unique modulatory effects of the -OCF₃ group. This group is often employed to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, thereby improving a molecule's overall pharmacokinetic and pharmacodynamic properties.[2] This guide will dissect these properties, offering both theoretical understanding and practical application.

Core Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1221171-76-1 | [3][4] |

| Molecular Formula | C₇H₄F₃NO₃ | [3] |

| Molecular Weight | 207.11 g/mol | [3] |

| IUPAC Name | 3-(trifluoromethoxy)pyridine-4-carboxylic acid | - |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [4][5] |

The structure features a pyridine ring substituted at the 3-position with an electron-withdrawing trifluoromethoxy group and at the 4-position with a carboxylic acid. This specific arrangement dictates the molecule's reactivity, acidity, and intermolecular interaction potential. The nitrogen atom acts as a hydrogen bond acceptor, while the carboxylic acid provides a key handle for synthetic elaboration, most commonly through amide bond formation.

Synthesis and Reactivity Profile

Retrosynthetic Analysis and Plausible Synthetic Route

While specific, scaled-up syntheses are often proprietary, a chemically sound route can be proposed based on established organometallic methodologies for pyridine functionalization. A plausible approach involves the ortho-lithiation of a suitable bromopyridine precursor followed by quenching with carbon dioxide. This strategy is supported by recent literature on the synthesis of related substituted nicotinic acids.[1]

Causality behind the choice of synthesis:

-

Starting Material: 3-Bromo-5-(trifluoromethoxy)pyridine (or a similar halogenated precursor) serves as a practical starting point. The bromine atom acts as a directing group and a site for metal-halogen exchange.

-

Lithiation: Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) allows for the selective deprotonation or metal-halogen exchange adjacent to the directing group, forming a nucleophilic pyridyl-lithium species.

-

Carbonation: This organolithium intermediate is a powerful nucleophile that readily attacks carbon dioxide (from dry ice or CO₂ gas), forming a carboxylate salt upon quenching.

-

Acidification: A final acidic workup protonates the carboxylate to yield the desired carboxylic acid product.

A diagram of this proposed synthetic pathway is shown below.

Caption: Proposed synthesis of this compound.

Key Reactivity: The Carboxylic Acid Handle

The primary site of reactivity for drug discovery applications is the carboxylic acid group. Its conversion to an amide is the most common transformation, serving to link this building block to other fragments. This reaction is typically mediated by a peptide coupling agent to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.

Spectroscopic Characterization Profile (Predicted)

Authenticating the structure and purity of the compound is critical. Based on the structure and principles of spectroscopy, the following spectral features are anticipated:

-

¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ would show three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at position 2 would likely be the most downfield due to the anisotropic effect of the adjacent nitrogen. The protons at positions 5 and 6 will also appear in this region, with coupling constants (J-values) characteristic of pyridyl systems. A broad singlet corresponding to the carboxylic acid proton will appear far downfield (>12 ppm).

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon of the carboxylic acid will be significantly downfield (~165-170 ppm). The carbon attached to the highly electronegative -OCF₃ group will also be prominent, along with the other aromatic carbons.

-

¹⁹F NMR: This is a crucial technique for confirming the presence of the trifluoromethoxy group. It will show a sharp singlet in the typical range for -OCF₃ groups (around -56 to -60 ppm relative to CFCl₃).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp and strong C=O stretch (~1700-1730 cm⁻¹), and strong C-F stretching bands in the fingerprint region (~1100-1300 cm⁻¹).

Standard Operating Protocol: Amide Coupling

This section provides a robust, self-validating protocol for the synthesis of an amide derivative, a cornerstone reaction for utilizing this building block.

Objective

To couple this compound with a primary or secondary amine using HATU as the coupling agent.

Reagents and Materials

-

This compound (1.0 eq)

-

Target Amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aq. NaHCO₃ solution

-

Brine

-

Ethyl Acetate

-

Anhydrous MgSO₄

Step-by-Step Methodology

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF. The volume should be sufficient to ensure all solids remain dissolved (approx. 0.1 M concentration).

-

Reagent Addition: Add the target amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).

-

Expert Rationale: HATU is chosen for its high efficiency and low rate of epimerization, making it a superior choice for complex or sensitive substrates. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation without competing with the primary amine nucleophile.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-4 hours).

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to remove residual water and DMF.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure amide.

Workflow Diagram

Caption: Standard workflow for HATU-mediated amide coupling.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: The compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[4][5] It may also cause respiratory irritation.[5]

-

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[4][5] It is incompatible with strong oxidizing agents.[6]

-

Decomposition: Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides, and hydrogen fluoride.[6]

Conclusion

This compound is more than just another building block; it is a strategic component for modern drug design. Its value lies in the predictable and beneficial physicochemical changes imparted by the trifluoromethoxy group onto a proven heterocyclic scaffold. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can effectively leverage this molecule to accelerate the development of novel therapeutics with optimized properties.

References

A Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethoxy)isonicotinic Acid

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of 3-(Trifluoromethoxy)isonicotinic acid (CAS No. 1221171-76-1). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It offers a predictive analysis of the expected spectroscopic signatures based on first principles and data from analogous structures. Furthermore, it details robust, field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring a self-validating approach to structural confirmation and purity assessment.

Introduction and Molecular Overview

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The isonicotinic acid (pyridine-4-carboxylic acid) scaffold is a well-established pharmacophore, while the trifluoromethoxy (-OCF₃) group is a key bioisostere for a methoxy or chloro group, often used to enhance metabolic stability, lipophilicity, and binding affinity.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for unambiguous structural assignment.

Guiding Principles: Electronic Effects

The pyridine ring is inherently electron-deficient. This effect is amplified by two potent electron-withdrawing groups: the carboxylic acid at C4 and the trifluoromethoxy group at C3. This electronic environment will cause the aromatic protons and carbons to be significantly deshielded, shifting their NMR signals to higher frequencies (downfield).

Predicted ¹H NMR Spectrum

The molecule has three distinct aromatic protons. The acidic proton of the carboxyl group will also be visible under appropriate conditions.

-

H-2: This proton is ortho to the nitrogen and the -OCF₃ group. It is expected to be the most downfield proton, appearing as a sharp singlet or a narrow doublet due to a small ⁴J coupling to H-6.

-

H-6: This proton is ortho to the nitrogen and meta to the -OCF₃ group. It is expected to appear as a doublet, coupled to H-5 (³J, typical aromatic coupling of 5-8 Hz).

-

H-5: This proton is meta to the nitrogen and ortho to the carboxylic acid. It is expected to appear as a doublet, coupled to H-6.

-

-COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very high chemical shift, typically >12 ppm, especially in a hydrogen-bond-accepting solvent like DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 9.0 - 9.2 | s or d | ⁴J < 1 Hz |

| H-6 | 8.8 - 9.0 | d | ³J = 5 - 8 Hz |

| H-5 | 8.0 - 8.2 | d | ³J = 5 - 8 Hz |

| -COOH | > 12.0 | br s | N/A |

Note: Predictions are based on data for nicotinic acid and related fluorinated pyridines. Actual values may vary based on solvent and concentration.[1]

Predicted ¹³C NMR Spectrum

Seven distinct carbon signals are expected. The influence of the fluorine atoms is particularly informative.

-

C=O (Carboxyl): Expected in the typical range for carboxylic acids, ~165-170 ppm.[2]

-

Aromatic Carbons: The four carbons attached to substituents (C-1, C-3, C-4) will be deshielded and have lower intensity. The two carbons bearing protons (C-2, C-5, C-6) will be more intense.

-

-OCF₃ Carbon: This is a key diagnostic signal. It will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹J C-F). The coupling constant is typically very large, around 255 Hz.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C=O | 165 - 170 | Quaternary, low intensity |

| C-2, C-6 | 150 - 155 | Deshielded by adjacent Nitrogen |

| C-3, C-4 | 140 - 150 | Quaternary, deshielded |

| C-5 | 115 - 125 | Shielded relative to other ring carbons |

| -OCF₃ | 118 - 122 | Quartet (¹J C-F ≈ 255 Hz) |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is essential for confirming the presence and electronic environment of the trifluoromethoxy group.

-

-OCF₃: The three fluorine atoms are chemically equivalent and are not coupled to any other nuclei. Therefore, a single, sharp singlet is expected.

-

Chemical Shift: The chemical shift for trifluoromethoxy groups on an aromatic ring typically falls in the range of -56 to -60 ppm relative to CFCl₃.[3][4] This narrow range is highly diagnostic.

Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for complete structural elucidation.

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials:

-

This compound sample (~5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube and cap

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Methodology:

-

Sample Preparation:

-

Causality: DMSO-d₆ is chosen as the solvent because it readily dissolves the polar carboxylic acid and its high boiling point allows for stable operation. Crucially, it is a hydrogen-bond acceptor, which slows the exchange of the acidic -COOH proton, allowing it to be observed as a distinct, albeit broad, peak.

-

Accurately weigh 5-10 mg of the sample into a clean, dry vial.

-

Add approximately 0.6 mL of DMSO-d₆.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Transfer the solution to a clean NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal from DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum. Ensure the spectral width covers the range from -1 to 14 ppm to include the acidic proton.

-

Use a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, ensuring accurate integration.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum. A large number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C and the presence of quaternary carbons.

-

Ensure the spectral width is sufficient (e.g., 0 to 200 ppm).

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the ¹⁹F channel.

-

Acquire a proton-decoupled ¹⁹F spectrum. This is typically a very fast experiment due to the 100% natural abundance and high receptivity of ¹⁹F.[4]

-

Set the spectral width to cover the expected range (e.g., -40 to -80 ppm).

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Calibrate the ¹H and ¹³C spectra to the residual DMSO solvent peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

-

Integrate the ¹H spectrum to confirm the proton ratios.

-

Analyze peak multiplicities and coupling constants.

-

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Importance of a Fluorinated Heterocycle

An In-depth Technical Guide to the Molecular Structure and Application of 3-(Trifluoromethoxy)isonicotinic Acid

Abstract: This guide provides a comprehensive technical analysis of this compound, a pivotal building block in modern medicinal chemistry. We delve into the nuanced details of its molecular architecture, exploring the interplay between its trifluoromethoxy group and the isonicotinic acid core. Through a synthesis of spectroscopic data, computational insights, and established synthetic protocols, this document offers researchers and drug development professionals a thorough understanding of the compound's properties, reactivity, and strategic applications. Key sections include detailed structural elucidation via NMR, IR, and mass spectrometry, a step-by-step synthetic workflow, and an exploration of its role as a bioisostere in pharmaceutical design.

This compound is a substituted pyridine derivative that has garnered significant attention in pharmaceutical research. Its structure is unique, combining a biologically relevant pyridine-4-carboxylic acid (isonicotinic acid) scaffold with a trifluoromethoxy (-OCF₃) group. This combination is not coincidental; it is a strategic design choice in medicinal chemistry.

The isonicotinic acid moiety is a well-established pharmacophore found in numerous therapeutic agents. The trifluoromethoxy group, often considered a "super-methoxy" group, is a powerful lipophilic electron-withdrawing group. Its introduction into a molecule can profoundly and beneficially alter key drug-like properties, including:

-

Metabolic Stability: The robust C-F bonds resist metabolic degradation, often increasing the half-life of a drug.

-

Lipophilicity: The -OCF₃ group significantly increases lipophilicity (logP), which can enhance membrane permeability and oral bioavailability.

-

pKa Modulation: As a strong electron-withdrawing group, it lowers the pKa of the carboxylic acid, influencing its ionization state at physiological pH.

-

Conformational Effects: The steric bulk and electronic properties of the -OCF₃ group can lock the molecule into a specific, biologically active conformation.

Understanding the precise molecular structure of this compound is therefore paramount to predicting and harnessing these effects in rational drug design.

Structural Elucidation: A Multi-Technique Approach

A definitive understanding of a molecule's structure is not derived from a single method but is pieced together from the convergent evidence of multiple analytical techniques.

Spectroscopic Characterization

Spectroscopy provides a detailed electronic and vibrational fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules.

-

¹H NMR: The proton NMR spectrum reveals three distinct aromatic signals corresponding to the protons on the pyridine ring. The proton at C-2 is typically the most downfield-shifted due to the strong deshielding effects of the adjacent nitrogen and the electron-withdrawing carboxylic acid.

-

¹³C NMR: The carbon spectrum confirms the presence of six unique carbon atoms: four in the pyridine ring, the carboxyl carbon, and the carbon of the trifluoromethoxy group. The -OCF₃ carbon appears as a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: This experiment provides a single, sharp singlet, confirming the chemical equivalence of the three fluorine atoms in the rotating -OCF₃ group.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule, identifying key functional groups. A broad absorption band is typically observed in the 2500-3300 cm⁻¹ range, characteristic of the O-H stretch of a carboxylic acid dimer. A sharp, strong carbonyl (C=O) stretch appears around 1700-1730 cm⁻¹, and strong C-F stretching bands are prominent in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass for the molecule, confirming its elemental composition (C₇H₄F₃NO₃). The calculated molecular weight is approximately 223.014 g/mol .

Workflow for Structural Characterization

The following diagram outlines the logical workflow for confirming the structure of a synthesized batch of this compound. This self-validating process ensures identity, purity, and structural integrity.

Caption: A self-validating workflow for the synthesis and structural confirmation of this compound.

Synthesis and Reactivity

Reference Synthetic Protocol

The synthesis of this compound is often achieved from a suitable precursor like 3-hydroxyisonicotinic acid. The following protocol is a representative method.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The trifluoromethylation reaction is highly sensitive to moisture, which can quench the reactive intermediates. Therefore, anhydrous solvents and an inert atmosphere are critical.

-

Base Selection: A non-nucleophilic base like potassium carbonate is used to deprotonate the starting phenol without competing in the subsequent reaction.

-

Reagent Choice: Trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF₃) or others are used to introduce the CF₃ group, which then rearranges to form the -OCF₃ ether.

-

Hydrolysis: The final step involves the hydrolysis of an ester precursor (often a methyl or ethyl ester used for purification) to the final carboxylic acid, typically under standard acidic or basic conditions.

Step-by-Step Protocol:

-

Esterification: To a solution of 3-hydroxyisonicotinic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours. Remove the solvent under reduced pressure to yield the methyl ester.

-

Trifluoromethoxylation: Dissolve the methyl 3-hydroxyisonicotinate (1.0 eq) in an anhydrous solvent like DMF. Add potassium carbonate (2.5 eq) and a suitable trifluoromethylating reagent system. Heat the reaction mixture according to literature specifications (e.g., 80-100 °C) under an inert atmosphere (N₂ or Ar) for several hours.

-

Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Hydrolysis: The purified methyl 3-(trifluoromethoxy)isonicotinate is dissolved in a mixture of THF and water. Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Final Isolation: The reaction mixture is acidified with 1M HCl to a pH of ~2-3, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Key Structural Influences on Reactivity

The electronic dialogue between the substituents dictates the molecule's reactivity.

Caption: Key functional groups and their influence on the chemical properties of this compound.

-

Acidity: The powerful inductive electron-withdrawing effect of both the ring nitrogen and the 3-OCF₃ group significantly stabilizes the carboxylate anion, making the compound a stronger acid than isonicotinic acid itself.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, although this is less common than in other heterocyclic systems.

-

Amide Coupling: The carboxylic acid is the primary handle for chemical modification. It readily participates in standard amide bond formation reactions (e.g., using EDC, HATU coupling agents), making it an ideal building block for incorporating into larger molecules.

Applications in Drug Discovery

The true value of this compound is realized in its application as a strategic building block. It is rarely the final drug but rather a key component that imparts desirable properties.

| Property Modified | Consequence in Drug Design |

| Increased Lipophilicity | Enhanced ability to cross cell membranes; may improve oral bioavailability. |

| Metabolic Stability | Blocks common sites of metabolism (e.g., O-demethylation), increasing drug half-life. |

| Lowered pKa | Modifies the ionization state, which can tune solubility and receptor binding interactions. |

| Altered Conformation | The steric bulk can act as a "conformational rudder," forcing the parent molecule into a desired shape for optimal target engagement. |

It serves as a bioisosteric replacement for other groups, such as a simple methoxy or a halogen, to fine-tune a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Conclusion

This compound is a masterful example of modern molecular design. Its structure is a carefully orchestrated assembly of a heterocyclic core and a powerful fluorinated substituent. The resulting electronic and steric properties make it a high-value building block for medicinal chemists seeking to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates. A thorough understanding of its structure, as detailed in this guide through spectroscopic and synthetic validation, is the foundation upon which its successful application in pharmaceutical R&D is built.

An In-depth Technical Guide to 3-(Trifluoromethoxy)isonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Trifluoromethoxy Group in Medicinal Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties and steric profile. Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety imparts a distinct combination of high lipophilicity, metabolic stability, and electron-withdrawing character, while also influencing molecular conformation.[1][2] These attributes can lead to enhanced membrane permeability, improved target binding affinity, and reduced metabolic degradation, ultimately contributing to the development of more potent and durable therapeutic agents.[3]

This technical guide provides a comprehensive overview of 3-(trifluoromethoxy)isonicotinic acid, a heterocyclic building block poised for significant utility in drug discovery. While specific literature on this exact molecule is emerging, this guide will leverage established principles of pyridine chemistry and the well-documented impact of the trifluoromethoxy group to provide a detailed exploration of its synthesis, properties, and potential applications. We will delve into a plausible synthetic route, analyze its expected physicochemical and spectroscopic characteristics, and explore its potential as a key pharmacophore in the design of novel therapeutics. This document aims to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Synthesis and Purification: A Proposed Synthetic Pathway

While a definitive, high-yield synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient route can be conceptualized based on established methodologies for the synthesis of related trifluoromethoxy-substituted pyridines. A practical approach would likely commence with a suitable commercially available substituted pyridine, such as 3-hydroxypyridine-4-carbonitrile, and proceed through a trifluoromethoxylation step followed by hydrolysis of the nitrile.

A proposed multi-step synthesis is outlined below:

Step 1: Trifluoromethoxylation of 3-Hydroxypyridine-4-carbonitrile

The key transformation in this proposed synthesis is the introduction of the trifluoromethoxy group. This can be achieved through several modern trifluoromethoxylation reagents. A common and effective method involves the use of electrophilic trifluoromethoxylating agents, such as Umemoto's or Togni's reagents, in the presence of a suitable base. The hydroxyl group of the pyridine ring acts as a nucleophile, attacking the electrophilic "OCF₃" source.

Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid

Following successful trifluoromethoxylation, the nitrile group at the 4-position of the pyridine ring needs to be converted to a carboxylic acid. This is a standard transformation that can be accomplished under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically employing a strong acid like sulfuric acid or hydrochloric acid in an aqueous medium with heating, is a common method. Alternatively, base-catalyzed hydrolysis using a strong base such as sodium hydroxide or potassium hydroxide, followed by acidic workup, can also be effective.[4]

Step 3: Purification

Purification of the final product, this compound, would likely involve standard techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel to achieve high purity.

Below is a detailed, step-by-step experimental protocol for the proposed synthesis:

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

3-Hydroxypyridine-4-carbonitrile

-

Electrophilic trifluoromethoxylating agent (e.g., 5-(trifluoromethoxy)dibenzothiophenium triflate)

-

Anhydrous, non-protic solvent (e.g., Dichloromethane, Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Concentrated Sulfuric Acid

-

Deionized Water

-

Sodium Bicarbonate (saturated aqueous solution)

-

Ethyl Acetate

-

Magnesium Sulfate (anhydrous)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

Part A: Synthesis of 3-(Trifluoromethoxy)pyridine-4-carbonitrile

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-hydroxypyridine-4-carbonitrile (1.0 eq) and the anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the electrophilic trifluoromethoxylating agent (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Part B: Hydrolysis to this compound

-

To a round-bottom flask, add the purified 3-(trifluoromethoxy)pyridine-4-carbonitrile from Part A.

-

Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product may precipitate at this stage.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude this compound.

-

Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography if necessary.

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of this compound are significantly influenced by the presence of the electron-withdrawing trifluoromethoxy group and the carboxylic acid functionality on the pyridine ring. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on data from commercial suppliers and closely related analogues.

| Property | Predicted/Reported Value | Source/Analogue |

| Molecular Formula | C₇H₄F₃NO₃ | [5] |

| Molecular Weight | 207.11 g/mol | [5] |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| pKa | ~3-4 (estimated) | Based on isonicotinic acid and electronic effects |

| LogP | ~1.5-2.5 (estimated) | Increased lipophilicity due to -OCF₃ group[2] |

| Storage | Store under inert gas at 2-8°C | [5] |

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. Due to the electron-withdrawing nature of both the carboxylic acid and the trifluoromethoxy group, all protons are expected to be deshielded and appear at relatively low field. The proton at the 2-position, being ortho to the nitrogen and meta to the carboxylic acid, is likely to be the most downfield. The proton at the 6-position will be influenced by the adjacent nitrogen and the meta-trifluoromethoxy group. The proton at the 5-position will be coupled to the proton at the 6-position.

-

Expected Chemical Shifts (δ, ppm):

-

H-2: ~8.8-9.0

-

H-6: ~8.6-8.8

-

H-5: ~7.8-8.0

-

COOH: A broad singlet, typically >10 ppm, which may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework. The carbon of the carboxylic acid will appear at a characteristic downfield shift. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

-

Expected Chemical Shifts (δ, ppm):

-

C=O (Carboxylic acid): ~165-175

-

C-3 (attached to -OCF₃): ~145-155 (quartet, ¹JCF ≈ 250-260 Hz)

-

Aromatic carbons: ~120-150

-

-OCF₃: ~120 (quartet, ¹JCF ≈ 250-260 Hz)[6]

-

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For the trifluoromethoxy group, a single sharp singlet is expected. The chemical shift will be characteristic of an aromatic trifluoromethoxy group.

-

Expected Chemical Shift (δ, ppm):

-

-OCF₃: ~ -58 to -60 (relative to CFCl₃)[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300.[7]

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1730.[7]

-

C-O stretch (carboxylic acid): A peak in the 1200-1300 region.

-

C-F stretches (-OCF₃): Strong absorptions in the 1100-1300 region.

-

Aromatic C=C and C=N stretches: Peaks in the 1400-1600 region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Expected Fragmentation:

-

Loss of H₂O from the molecular ion.

-

Loss of COOH or CO₂.

-

Fragmentation of the pyridine ring.

-

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas. The isonicotinic acid scaffold itself is a well-established pharmacophore, with its most notable derivative being the anti-tuberculosis drug isoniazid.[8] Derivatives of isonicotinic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10]

The introduction of the trifluoromethoxy group at the 3-position is anticipated to confer several advantages:

-

Enhanced Lipophilicity: The -OCF₃ group significantly increases lipophilicity, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.[2]

-

Metabolic Stability: The C-F bonds in the trifluoromethoxy group are exceptionally strong, making this moiety highly resistant to metabolic degradation by cytochrome P450 enzymes.[3] This can lead to a longer in vivo half-life and improved pharmacokinetic profiles.

-

Modulation of pKa: The electron-withdrawing nature of the -OCF₃ group will lower the pKa of the pyridine nitrogen, potentially influencing its interaction with biological targets.

-

Conformational Control: The steric bulk of the trifluoromethoxy group can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a target protein.

Given these properties, this compound can be envisioned as a key intermediate for the synthesis of inhibitors for a variety of enzymes and receptors. For example, it could be incorporated into molecules targeting kinases, proteases, or G-protein coupled receptors, where the pyridine nitrogen can act as a hydrogen bond acceptor and the carboxylic acid can form salt bridges or hydrogen bonds with the target.

Caption: Role of this compound as a versatile scaffold.

Conclusion

This compound represents a valuable and versatile building block for contemporary drug discovery. Its unique combination of a proven pharmacophoric scaffold (isonicotinic acid) with the advantageous properties of the trifluoromethoxy group positions it as a key intermediate for the synthesis of novel therapeutic agents with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. While detailed experimental data on this specific molecule is still emerging, the foundational principles of medicinal and synthetic chemistry strongly support its potential. This guide has provided a comprehensive overview of its proposed synthesis, predicted physicochemical and spectroscopic properties, and potential applications, offering a solid foundation for researchers to explore the utility of this promising compound in their drug development endeavors.

References

- 1. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 6-(Trifluoromethyl)-4-hydroxypyridine-3-carboxylic acid | [frontierspecialtychemicals.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. benchchem.com [benchchem.com]

- 9. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Trifluoromethoxy)isonicotinic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(Trifluoromethoxy)isonicotinic acid, a specialized heterocyclic building block of significant interest in modern medicinal chemistry. We will explore the strategic rationale for its design, focusing on the unique physicochemical properties conferred by the trifluoromethoxy group. A plausible and detailed synthetic pathway, representative of methods used for its initial preparation, is presented with step-by-step protocols. Furthermore, this guide summarizes the compound's key properties and discusses its application as a high-value intermediate in the development of advanced therapeutic agents, grounded in authoritative scientific literature.

Introduction: The Strategic Value of a Fluorinated Scaffold

In the landscape of drug discovery, the success of a small molecule candidate is profoundly influenced by its absorption, distribution, metabolism, and excretion (ADME) profile. Medicinal chemists strategically modify molecular scaffolds to optimize these properties, and among the most powerful tools in this endeavor is the incorporation of fluorine.[1][2] this compound emerges from this strategy, representing a sophisticated convergence of two key structural motifs: the isonicotinic acid backbone and the trifluoromethoxy (-OCF₃) functional group.

The isonicotinic acid (pyridine-4-carboxylic acid) moiety is a well-established pharmacophore, present in numerous therapeutic agents. Its pyridine ring can engage in various non-covalent interactions with biological targets, while the carboxylic acid provides a handle for hydrogen bonding and salt formation, or serves as a key attachment point for further chemical elaboration.

The trifluoromethoxy group, however, is the defining feature that imparts exceptional value. Its inclusion is a deliberate design choice to address common drug development challenges:

-

Enhanced Metabolic Stability: The carbon-fluorine bonds are among the strongest in organic chemistry, making the -OCF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[3] This can significantly increase a drug's half-life and reduce patient dosing frequency.

-

Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[4] This property is critical for enhancing a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, thereby improving bioavailability.[1][3]

-

Modulation of Physicochemical Properties: As a potent electron-withdrawing group, the -OCF₃ moiety lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted off-target interactions and improve the overall pharmacokinetic profile.

Therefore, this compound is not merely a compound but a strategic tool, designed to provide drug development professionals with a scaffold that already possesses a suite of desirable properties.

The Discovery Pathway: A Modern Synthetic Approach

While a singular, seminal "discovery" paper for many specialized building blocks like this compound is uncommon, its existence is the result of the development of reliable synthetic methodologies for introducing the challenging -OCF₃ group onto heteroaromatic rings.[5] The synthesis is non-trivial, primarily because the trifluoromethoxide anion is highly unstable.[4]

The most logical and chemically sound pathway to this molecule begins with an accessible precursor, 3-hydroxyisonicotinic acid. The core of the synthesis is the challenging trifluoromethoxylation of the hydroxyl group. The following workflow represents a robust and plausible method for its preparation, reflecting modern synthetic organic chemistry practices.

Detailed Experimental Protocol

The following protocol is a representative, self-validating methodology derived from established chemical principles for analogous transformations.

Step 1: Esterification of 3-Hydroxyisonicotinic Acid

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent its acidic proton from interfering with the reagents in the subsequent trifluoromethoxylation step. Thionyl chloride (SOCl₂) with methanol is a classic and efficient method for this transformation.

-

Procedure:

-

To a suspension of 3-hydroxyisonicotinic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M), cool the flask to 0 °C in an ice bath.

-

Add thionyl chloride (1.5 eq) dropwise via syringe over 15 minutes. The solid will gradually dissolve.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess SOCl₂.

-

Redissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxyisonicotinate, which can often be used in the next step without further purification.

-

Step 2: Trifluoromethoxylation of Methyl 3-hydroxyisonicotinate

-

Rationale: This is the key and most challenging step. Direct trifluoromethoxylation of phenols and heteroaromatic hydroxyl compounds has been an area of intense research.[6][7] Modern methods often employ electrophilic trifluoromethylating reagents that can be converted into an OCF₃ source. For this protocol, we will describe a conceptual method using a commercially available, shelf-stable reagent mixture designed for this purpose.

-

Procedure:

-

In an inert atmosphere glovebox or under a nitrogen-filled balloon, dissolve methyl 3-hydroxyisonicotinate (1.0 eq) in an anhydrous, aprotic solvent such as acetonitrile or DMF.

-

Add a suitable base, such as potassium carbonate or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq), to deprotonate the hydroxyl group.

-

Add a pre-mixed electrophilic trifluoromethoxylation reagent (e.g., "PhenoFluorMix" or a combination of a trifluoromethyl source like TFMS and an activator) (1.2 eq) portion-wise at room temperature.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours, monitoring by ¹⁹F NMR or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to isolate methyl 3-(trifluoromethoxy)isonicotinate.

-

Step 3: Saponification to Yield the Final Product

-

Rationale: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. Saponification using a base like lithium hydroxide (LiOH) is a standard and reliable method that proceeds under mild conditions.

-

Procedure:

-

Dissolve the purified methyl 3-(trifluoromethoxy)isonicotinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to pH 2-3 by adding 1M HCl. A white precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield pure this compound.

-

Physicochemical & Spectroscopic Data

Quantitative data for this specific compound must be determined empirically. Below is a summary of calculated and expected properties.

| Property | Value / Expected Observation | Source |

| CAS Number | 1221171-76-1 | [8] |

| Molecular Formula | C₇H₄F₃NO₃ | [8] |

| Molecular Weight | 207.11 g/mol | Calculated |

| Monoisotopic Mass | 207.01433 Da | Calculated |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred |

| ¹H NMR | Aromatic signals consistent with a 3,4-disubstituted pyridine ring. A broad singlet for the carboxylic acid proton. | Expected |

| ¹³C NMR | Signals for the pyridine carbons, the carboxylic acid carbonyl, and a quartet for the -OCF₃ carbon due to C-F coupling. | Expected |

| ¹⁹F NMR | A sharp singlet around -58 to -60 ppm, characteristic of the -OCF₃ group. | Expected |

| Mass Spectrometry | [M-H]⁻ at m/z 206.007 or [M+H]⁺ at m/z 208.022 | Expected |

Applications in Drug Discovery and Development

This compound is a high-value building block used in the synthesis of complex molecular architectures for drug discovery programs. Its utility lies in its ability to be incorporated into larger molecules via standard amide coupling reactions, Suzuki couplings (after conversion to a halide), or other cross-coupling chemistries.

While this specific fragment may not be in a final approved drug, its structural motifs are present in numerous clinical candidates targeting a range of diseases. For instance, trifluoromethyl and trifluoromethoxy-substituted pyridine and nicotinic acid derivatives are key components in the discovery of potent and selective inhibitors for targets such as:

-

RAF Kinase: For RAS mutant cancers.[9]

-

c-KIT Kinase: For gastrointestinal stromal tumors (GISTs).[10]

-

TRPM8 Antagonists: For the treatment of migraine.[11]

The logical flow of its application follows a clear path from a foundational building block to a complex, biologically active molecule.

Conclusion

The discovery and availability of this compound are a testament to the advancements in fluorine chemistry. It provides researchers and drug development professionals with a powerful, pre-optimized building block that combines the versatile and biologically relevant isonicotinic acid scaffold with the metabolism-blocking and permeability-enhancing properties of the trifluoromethoxy group. Its continued use in discovery programs underscores the pivotal role that strategic fluorination plays in the creation of safer and more effective medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a Selective, Potent, and Orally Available Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Trifluoromethoxy)isonicotinic acid derivatives synthesis

An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethoxy)isonicotinic Acid Derivatives

Authored by Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Trifluoromethoxy Group in Pyridine Scaffolds

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique combination of electronic and steric properties.[1] Unlike a simple methoxy group, the OCF₃ moiety is a strong electron-withdrawing group, is metabolically robust, and significantly increases the lipophilicity of a molecule, thereby enhancing membrane permeability and bioavailability.[2]

When appended to a pyridine ring—a ubiquitous scaffold in biologically active compounds—the trifluoromethoxy group can profoundly influence a molecule's binding affinity, metabolic stability, and overall efficacy.[1] this compound, in particular, represents a highly valuable building block. It combines the desirable properties of the OCF₃ group with the versatile chemical handle of a carboxylic acid at the 4-position of the pyridine ring, enabling further elaboration into a diverse array of amides, esters, and other functional derivatives.

However, the synthesis of trifluoromethoxylated heteroaromatics is not trivial. The inherent challenges in forming the C-OCF₃ bond have historically limited the accessibility of these compounds.[1][3] This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound and its derivatives, focusing on the underlying chemical principles, field-proven methodologies, and practical considerations for researchers in medicinal and process chemistry.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of the target scaffold can be approached from three principal directions: direct trifluoromethoxylation of a pre-formed pyridine ring, functional group interconversion on a trifluoromethoxylated pyridine, or construction of the pyridine ring itself from a trifluoromethoxy-containing precursor.

Figure 1: Overview of primary synthetic routes to the target scaffold.

Strategy 1: Trifluoromethoxylation of 3-Hydroxyisonicotinic Acid Precursors

The most direct approach involves the introduction of the OCF₃ group onto a readily available 3-hydroxyisonicotinic acid scaffold. This strategy leverages classic, robust methods as well as modern, milder protocols.

A. The Yagupolskii-Fuss Method: A Robust, Multi-Step Halogen Exchange

A well-established, albeit harsh, method for synthesizing aryl trifluoromethyl ethers involves a three-step sequence starting from the corresponding phenol (or in this case, hydroxypyridine).[4][5] This pathway offers a reliable, scalable route, particularly when milder, single-step methods fail.

Figure 2: Key transformations in the Yagupolskii-Fuss synthesis pathway.

Causality and Mechanistic Insights:

-

Thiophosgenation: The initial reaction of 3-hydroxyisonicotinic acid with thiophosgene (CSCl₂) in the presence of a base converts the hydroxyl group into a chlorothionoformate. This step is critical as it transforms the phenolic oxygen into a functional group amenable to subsequent halogenation.

-

Chlorination: The chlorothionoformate intermediate is then treated with elemental chlorine. This converts the C=S bond into a CCl₃ group, yielding the key trichloromethoxy pyridine precursor.

-

Fluorination (Halex Reaction): The final and most crucial step is the halogen exchange reaction. Antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), is a powerful fluorinating agent capable of displacing all three chlorine atoms with fluorine to form the highly stable trifluoromethoxy group.[4][5] The use of SbCl₅ as a catalyst facilitates the reaction.[4]

Experimental Protocol: Yagupolskii-Fuss Synthesis

-

Step 1: Synthesis of the Chlorothionoformiate Intermediate

-

Suspend 3-hydroxyisonicotinic acid (1 equivalent) in a biphasic solvent system of chloroform and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium hydroxide (2 equivalents) dissolved in water to deprotonate the phenol and carboxylic acid.

-

Slowly add a solution of thiophosgene (1.1 equivalents) in chloroform, maintaining the temperature at 0 °C.

-

Stir vigorously for 2-3 hours at 0 °C, then allow the reaction to warm to room temperature and stir overnight.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chlorothionoformiate.

-

-

Step 2: Conversion to the Trichloromethoxy Intermediate

-

Dissolve the crude intermediate from Step 1 in a suitable solvent like chloroform or carbon tetrachloride.

-

Bubble elemental chlorine gas through the solution at room temperature. The reaction is often initiated by light (photochlorination).

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Purge the reaction mixture with nitrogen to remove excess chlorine and concentrate under vacuum to yield the trichloromethoxy pyridine derivative.

-

-

Step 3: Fluorination to this compound

-

Caution: This step involves corrosive and toxic reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a flask equipped for distillation, combine the trichloromethoxy intermediate (1 equivalent) with antimony trifluoride (SbF₃, ~2 equivalents) and a catalytic amount of antimony pentachloride (SbCl₅, ~0.1 equivalents).[4]

-

Heat the mixture gradually to 140-150 °C. The product will distill as it is formed.

-

Collect the distillate and purify by fractional distillation or chromatography to obtain the final this compound product (or its ester, depending on the starting material).

-

Strategy 2: Functional Group Interconversion from a Substituted 3-(Trifluoromethoxy)pyridine

An alternative and often more laboratory-friendly approach is to start with a pyridine ring that already bears the desired OCF₃ group at the 3-position and then introduce the carboxylic acid at the 4-position. The key precursor for this strategy is 3-bromo-5-(trifluoromethoxy)pyridine.

Synthesis Pathway:

This method relies on the metalation of the C4-position followed by carboxylation.

-

Precursor Synthesis: 3-Bromo-5-(trifluoromethoxy)pyridine can be synthesized from 3-bromo-5-hydroxypyridine using the Yagupolskii-Fuss method described in Strategy 1.[5]

-

Lithiation: The bromo-pyridine is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C). This effects a halogen-metal exchange, generating a highly nucleophilic lithiated pyridine intermediate.

-

Carboxylation: The organolithium intermediate is then quenched by bubbling dry carbon dioxide (CO₂) gas through the solution or by adding solid CO₂ (dry ice). Subsequent acidic workup protonates the resulting carboxylate salt to yield the desired this compound.[5]

Experimental Protocol: Lithiation-Carboxylation

-

Dissolve 3-bromo-5-(trifluoromethoxy)pyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise, keeping the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

Quench the reaction by adding an excess of crushed dry ice pellets directly to the flask.

-

Allow the reaction to slowly warm to room temperature.

-

Add water and acidify the mixture to pH ~3-4 with dilute HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the crude product.

-

Purify by recrystallization or column chromatography.

| Strategy | Starting Material | Key Reagents | Yield (Typical) | Advantages | Disadvantages |

| Yagupolskii-Fuss | 3-Hydroxyisonicotinic Acid | CSCl₂, Cl₂, SbF₃/SbCl₅ | Moderate-Good | Robust, Scalable | Harsh conditions, multi-step, hazardous reagents[4] |

| Lithiation-Carboxylation | 3-Bromo-5-(trifluoromethoxy)pyridine | n-BuLi, CO₂ | Good-Excellent | High yield, clean conversion | Requires cryogenic temps, moisture-sensitive |

Table 1: Comparison of Core Synthetic Strategies.

Synthesis of Derivatives: Amides and Esters

Once this compound is obtained, it serves as a versatile starting point for a wide range of derivatives, most notably amides and esters, which are common in pharmaceutical compounds.

Figure 3: Workflow for the synthesis of amide and ester derivatives.

A. Amide Synthesis

Amides are typically prepared via two main routes:

-

Via the Acid Chloride: The carboxylic acid is first activated by converting it to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting acid chloride is then treated with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine) to yield the corresponding amide.

-

Direct Amide Coupling: Modern peptide coupling reagents allow for the direct formation of an amide bond from the carboxylic acid and an amine. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reactions are performed under mild conditions and tolerate a wide range of functional groups.

B. Ester Synthesis

-

Fischer Esterification: This classic method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[7] The reaction is an equilibrium process, and driving it to completion often requires removing the water that is formed.

-

Via the Acid Chloride: As with amide synthesis, the acid chloride can be reacted with an alcohol, typically in the presence of a base like pyridine or triethylamine, to form the ester under mild conditions.[7]

Conclusion

The synthesis of this compound and its derivatives is a challenging yet highly rewarding endeavor for medicinal and materials chemists. While classic, robust methods like the Yagupolskii-Fuss halogen exchange provide a scalable, albeit harsh, route, modern strategies involving functional group interconversion via lithiation offer a more accessible laboratory-scale alternative. The resulting acid is a versatile platform for creating diverse libraries of amide and ester derivatives. The choice of synthetic strategy ultimately depends on the scale of the reaction, the availability of starting materials, and the tolerance of other functional groups within the molecule. The continued development of milder and more efficient trifluoromethoxylation methods will undoubtedly further expand the accessibility and application of this valuable chemical scaffold.[1]

References

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2350008B1 - Method for the preparation of functionalized trihalomethoxy substituted pyridines - Google Patents [patents.google.com]

- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Biological activity of 3-(Trifluoromethoxy)isonicotinic acid

An In-Depth Technical Guide to the Biological Activity of 3-(Trifluoromethoxy)isonicotinic Acid

Executive Summary

This compound is a synthetic organic compound that merges two key structural motifs of significant interest in medicinal chemistry: the isonicotinic acid scaffold and the trifluoromethoxy substituent. While extensive public-domain research detailing the specific biological activities of this particular molecule is limited, its constituent parts provide a strong rationale for its investigation as a potential therapeutic agent. This guide provides a comprehensive analysis of its potential based on the known properties of its structural analogs. Furthermore, it outlines a systematic, in-depth experimental workflow for researchers to comprehensively characterize its biological and pharmacological profile, from initial in vitro screening to hypothesis-driven mechanistic studies. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.

Introduction: A Rationale for Investigation

The design of novel therapeutic agents often involves the strategic combination of well-characterized pharmacophores and bioisosteric groups to optimize biological activity, selectivity, and pharmacokinetic properties. This compound is a prime example of such a rational design, integrating a biologically active core with a functionally advantageous substituent.

The Isonicotinic Acid Scaffold: A Privileged Structure

Isonicotinic acid, a derivative of pyridine-4-carboxylic acid, is a foundational structure in medicinal chemistry. Its most famous derivative is isoniazid, a first-line treatment for tuberculosis for decades. The mechanism of isoniazid involves its activation by a mycobacterial catalase-peroxidase enzyme, leading to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall[1]. This has spurred extensive research into isonicotinic acid derivatives for a range of therapeutic applications, including antimicrobial[2][3], antihyperlipidemic[4], and antitubercular activities[5][6][7]. The pyridine nitrogen atom's reactivity is often crucial for the biological activity of these derivatives[5].

The Trifluoromethoxy Group: A Key Modulator of Physicochemical Properties

The trifluoromethoxy (-OCF3) group has become a highly valuable substituent in modern drug design due to its unique electronic and physicochemical properties.[8][9][10] Its inclusion in a molecule can profoundly influence its biological activity and pharmacokinetic profile in several ways:

-

Enhanced Metabolic Stability: The carbon-fluorine bonds are among the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to metabolic degradation by enzymes such as cytochrome P450s.[10][11] This can lead to an increased half-life and improved bioavailability of a drug candidate.

-

Increased Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, such as the cell membrane and the blood-brain barrier.[8][10] This property is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can alter the electron distribution within a molecule, potentially leading to stronger interactions with biological targets and increased binding affinity.[11]

The combination of the proven isonicotinic acid scaffold with the advantageous properties of the trifluoromethoxy group makes this compound a compelling candidate for biological investigation.

Physicochemical Properties and Synthesis

While multiple synthetic routes for related trifluoromethyl and trifluoromethoxy nicotinic and isonicotinic acids are described in the patent literature[12][13], the specific synthesis of this compound is less commonly detailed in peer-reviewed journals. However, its availability from commercial suppliers indicates that viable synthetic pathways exist[14].

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C7H4F3NO3 |

| Molecular Weight | 207.11 g/mol |

| XlogP | 1.3 |

| Monoisotopic Mass | 207.01433 Da |

Data sourced from PubChem[15].

Proposed Biological Screening Cascade: A Methodological Guide

For a novel compound like this compound with limited pre-existing biological data, a structured and tiered screening approach is essential to efficiently identify potential therapeutic activities and liabilities. This "screening cascade" allows for rapid, informed decision-making at each stage of the investigation.[16]

Figure 1: A proposed screening cascade for characterizing the biological activity of a novel chemical entity.

Phase 1: Foundational In Vitro Profiling

The initial phase aims to establish a baseline for the compound's general cellular effects and identify any immediate liabilities.

Protocol 1: General Cytotoxicity Assessment

-

Objective: To determine the concentration at which the compound induces cell death in various cell lines.

-

Methodology (MTT Assay):

-

Cell Plating: Seed a panel of human cell lines (e.g., a cancer line like HeLa, a non-cancerous line like HEK293, and a liver line like HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Protocol 2: hERG Channel Inhibition Safety Screen

-

Objective: To assess the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel.

-

Methodology (Automated Patch Clamp):

-

Utilize a specialized cell line stably expressing the hERG channel.

-

Employ an automated patch-clamp system to measure the potassium current through the hERG channel in response to a specific voltage protocol.

-

Apply a range of concentrations of this compound to the cells.

-

Measure the reduction in the hERG current compared to a vehicle control.

-

-

Data Analysis: Calculate the IC50 value for hERG channel inhibition. A low IC50 value (typically <10 µM) is a potential red flag for cardiotoxicity.

Phase 2: Target-Agnostic and Target-Based Screening

This phase aims to identify potential biological targets or pathways affected by the compound.

Protocol 3: Broad-Spectrum Kinase Inhibition Panel

-

Objective: To screen for activity against a wide range of human kinases, a common class of drug targets.

-

Methodology:

-

Utilize a commercially available kinase panel (e.g., a radiometric or fluorescence-based assay panel covering hundreds of kinases).

-

Screen this compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).

-

The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.

-

-

Data Analysis: Identify any kinases where inhibition exceeds a certain threshold (e.g., >50% inhibition). These "hits" can then be followed up with dose-response assays to determine the IC50.

Protocol 4: Phenotypic Screening using High-Content Imaging

-

Objective: To identify changes in cellular morphology or the localization of specific proteins in an unbiased manner.

-

Methodology:

-

Grow a suitable cell line (e.g., U2OS) in multi-well plates.

-

Treat the cells with this compound at various concentrations.

-

After a set incubation period, fix the cells and stain them with a panel of fluorescent dyes that label different cellular compartments (e.g., DAPI for the nucleus, phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).

-

Acquire images using an automated high-content imaging system.

-

-

Data Analysis: Use image analysis software to quantify a wide range of cellular features (e.g., cell size, nuclear shape, mitochondrial texture). Compare the profiles of treated cells to control cells to identify significant phenotypic changes.

Figure 2: Workflow for a high-content phenotypic screen.

Phase 3: Hypothesis-Driven Mechanistic Studies

The results from Phase 2 will guide the design of more specific experiments to elucidate the compound's mechanism of action. For example, if the kinase screen shows potent inhibition of a specific kinase involved in cancer cell proliferation, subsequent studies would focus on validating this target and exploring downstream effects in relevant cancer cell lines.

Conclusion

While the biological activity of this compound has not yet been extensively characterized in the public domain, its chemical structure presents a compelling case for its investigation as a novel therapeutic agent. The isonicotinic acid core offers a proven scaffold with a history of biological relevance, while the trifluoromethoxy group provides a powerful tool for optimizing pharmacokinetic properties and target interactions. By employing a systematic and multi-tiered screening cascade as outlined in this guide, researchers can efficiently and effectively explore the biological landscape of this promising compound, potentially uncovering novel mechanisms of action and paving the way for future drug development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]

- 4. Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]